4-[4-(Dimethylamino)anilino]benzoic acid
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Overview
Description
4-[4-(Dimethylamino)anilino]benzoic acid is an organic compound with the molecular formula C15H16N2O2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 4-(dimethylamino)anilino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)anilino]benzoic acid typically involves the reaction of 4-(dimethylamino)aniline with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and acidification to precipitate the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylamino)anilino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[4-(Dimethylamino)anilino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)anilino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and other cellular components can contribute to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)benzaldehyde
- 4-(Dimethylamino)benzyl alcohol
Uniqueness
4-[4-(Dimethylamino)anilino]benzoic acid is unique due to its specific structure, which combines the properties of both 4-(dimethylamino)aniline and benzoic acid. This unique combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H16N2O2 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-[4-(dimethylamino)anilino]benzoic acid |
InChI |
InChI=1S/C15H16N2O2/c1-17(2)14-9-7-13(8-10-14)16-12-5-3-11(4-6-12)15(18)19/h3-10,16H,1-2H3,(H,18,19) |
InChI Key |
NFTSLAKQFZZMJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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